REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[P:5]([O-:9])([O-:8])([O-:7])=[O:6]>O>[P:5]([OH:9])([OH:8])([OH:7])=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:0.1,3.4|
|
Name
|
urea phosphate
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N.P(=O)([O-])([O-])[O-]
|
Name
|
urea phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N.P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solids were stirred with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
ADDITION
|
Details
|
This solution was subsequently added dropwise to the Colloid BP slurry at a mixing speed of 800 rpm
|
Type
|
TEMPERATURE
|
Details
|
The dispersion quickly increased in viscosity
|
Type
|
ADDITION
|
Details
|
After 10 minutes of mixing the shear thinning product
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)O.NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |